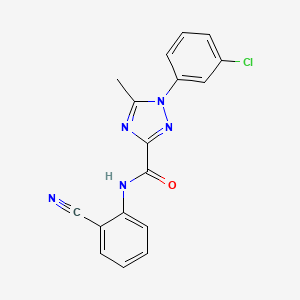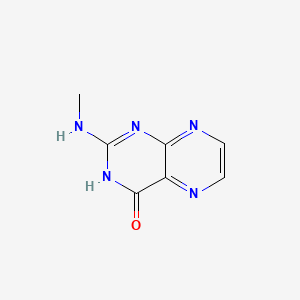![molecular formula C20H16N4O3S B13369631 6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369631.png)
6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methoxyphenol with formaldehyde to form 2-(2-methoxyphenoxy)methanol. This intermediate is then reacted with 3-methyl-1-benzofuran-2-carboxylic acid hydrazide to form the corresponding hydrazone. The hydrazone undergoes cyclization with thiocarbonyl diimidazole to yield the final triazolothiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:
- 6-[(2-Hydroxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-[(2-Chlorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and properties
特性
分子式 |
C20H16N4O3S |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
6-[(2-methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N4O3S/c1-12-13-7-3-4-8-14(13)27-18(12)19-21-22-20-24(19)23-17(28-20)11-26-16-10-6-5-9-15(16)25-2/h3-10H,11H2,1-2H3 |
InChIキー |
LZJHTRWTVYZIBM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)COC5=CC=CC=C5OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369564.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13369572.png)

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide](/img/structure/B13369592.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369595.png)
![4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13369597.png)
![Ethyl [6-(1-methyl-2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13369599.png)
![2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13369602.png)
![5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13369605.png)
![methyl 3-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B13369610.png)
![3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol](/img/structure/B13369618.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369621.png)

